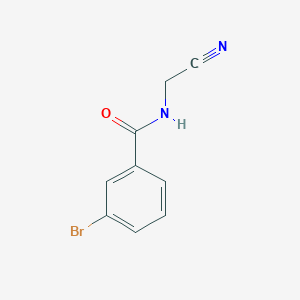

3-bromo-N-(cyanomethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(cyanomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINQTQUFQMXDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thematic Significance of Substituted Benzamide Architectures in Synthetic Methodologies

Substituted benzamides are a cornerstone of synthetic and medicinal chemistry, prized for their conformational rigidity and ability to participate in a wide range of chemical reactions. The amide bond, a defining feature of this scaffold, imparts a planar geometry that influences molecular interactions and provides a stable backbone for further functionalization.

The versatility of the benzamide (B126) moiety is evident in its widespread presence in pharmaceuticals and agrochemicals. For instance, a variety of N-substituted benzamide derivatives have been synthesized and evaluated for their potential as antitumor agents, with some exhibiting significant antiproliferative activities. nih.govresearchgate.net The specific substitution pattern on the aromatic ring and the nature of the N-substituent are critical in determining the biological activity and chemical reactivity of these compounds. nih.gov The synthesis of these derivatives often involves the coupling of a substituted benzoic acid or its activated form with an appropriate amine.

Strategic Importance of Cyanomethyl Functionality in Chemical Transformations

The cyanomethyl group (-CH2CN) is a highly valuable functional group in organic synthesis, serving as a linchpin for the introduction of both carbon and nitrogen functionalities. organic-chemistry.org Its utility stems from the reactivity of the α-carbon and the cyano group itself. The methylene (B1212753) protons adjacent to the electron-withdrawing cyano group are acidic, allowing for deprotonation to form a stabilized carbanion. This nucleophilic species can then participate in a variety of C-C bond-forming reactions.

Furthermore, the cyanomethyl radical can be generated and utilized in radical-mediated transformations, such as the hydro(cyanomethylation) of alkenes. organic-chemistry.org The cyano group can also undergo a plethora of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, making the cyanomethyl unit a versatile precursor to a wide range of other functional groups. ontosight.ai

Overview of Brominated Aromatic Systems As Precursors and Active Scaffolds

Brominated aromatic compounds are indispensable intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. nih.govbohrium.com The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for the introduction of various functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net

The process of introducing a bromine atom onto an aromatic ring, known as electrophilic aromatic bromination, is a fundamental transformation in organic chemistry. nih.gov The regioselectivity of this reaction is of paramount importance for the synthesis of specific isomers. nih.gov More environmentally friendly methods for bromination, avoiding the use of hazardous molecular bromine, have been developed, utilizing reagents like ammonium (B1175870) bromide in the presence of an oxidant. organic-chemistry.org The resulting aryl bromides are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net

Contextualization of 3 Bromo N Cyanomethyl Benzamide Within Modern Chemical Synthesis Research

Classical and Contemporary Synthetic Routes

The construction of this compound fundamentally relies on two key transformations: the formation of the amide bond to create the benzamide (B126) scaffold and the attachment of the cyanomethyl group. These steps can be performed in a sequential manner, employing a range of classical and contemporary synthetic methods.

Amidation Reactions for Benzamide Core Formation

The formation of an amide bond is a cornerstone of organic synthesis. luxembourg-bio.com In the context of this compound, this involves the coupling of a 3-bromobenzoic acid derivative with a suitable amine precursor for the cyanomethyl group.

A prevalent and efficient method for amide bond formation is the reaction between an acyl halide and an amine. libretexts.org For the synthesis of this compound, this would typically involve the use of 3-bromobenzoyl chloride. gtilaboratorysupplies.comsigmaaldrich.comtcichemicals.com

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrogen chloride as a byproduct. libretexts.org To neutralize the generated HCl, which would otherwise form a salt with the unreacted amine, a base such as a tertiary amine (e.g., triethylamine) or pyridine (B92270) is commonly added to the reaction mixture. fishersci.co.ukresearchgate.net This reaction is often carried out in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at room temperature. fishersci.co.ukresearchgate.net

A specific example involves the reaction of benzoyl chloride with aminoacetonitrile (B1212223) hydrogen sulfate (B86663) in methylene (B1212753) chloride at a cold temperature (0-5°C), with triethylamine (B128534) used to achieve a neutral pH. nih.gov The mixture is stirred at 0°C for an hour and then at room temperature for 16 hours, resulting in the formation of N-(cyanomethyl)benzamide in an 82% yield after purification. nih.gov

Table 1: Key Features of Acyl Halide-Amine Condensation

| Feature | Description |

| Reactants | Acyl chloride (e.g., 3-bromobenzoyl chloride) and an amine (e.g., aminoacetonitrile). |

| Reaction Type | Nucleophilic acyl substitution. libretexts.org |

| Byproduct | Hydrogen chloride (HCl). libretexts.org |

| Additives | Base (e.g., triethylamine, pyridine) to neutralize HCl. fishersci.co.ukresearchgate.net |

| Solvents | Aprotic solvents (e.g., DCM, THF, ethyl acetate). fishersci.co.ukresearchgate.net |

| Conditions | Typically room temperature, though initial cooling may be required for highly reactive substrates. researchgate.net |

An alternative to the acyl halide method involves the direct coupling of a carboxylic acid with an amine using a coupling reagent. hepatochem.comacs.org This approach avoids the need to first prepare the often-reactive acyl chloride. A wide array of coupling reagents is available, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. fishersci.co.ukpeptide.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. fishersci.co.ukpeptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. fishersci.co.ukacs.org To enhance efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

Phosphonium reagents , like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium/aminium reagents , such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), represent another class of effective coupling agents. hepatochem.compeptide.com These reagents react with the carboxylic acid to generate active esters in situ, which readily couple with amines. luxembourg-bio.com

More recently, greener and more sustainable methods are being developed. One such approach utilizes a dithiocarbamate (B8719985) to form a thioester intermediate from the carboxylic acid, which then reacts with the amine to form the amide. nih.gov This method avoids traditional coupling reagents and their often problematic byproducts. nih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, DIC, EDC fishersci.co.ukpeptide.com | Formation of a reactive O-acylisourea intermediate. fishersci.co.ukacs.org |

| Phosphonium Salts | BOP, PyBOP | In situ formation of active esters. hepatochem.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | In situ formation of active esters. luxembourg-bio.com |

Introduction of the Cyanomethyl Moiety

The cyanomethyl group (-CH₂CN) is a key functional group in this compound. wikipedia.org Its introduction can be achieved through several synthetic strategies.

Direct cyanomethylation involves the reaction of a nucleophile with a reagent that provides the cyanomethyl group. In the context of synthesizing this compound, this typically involves the reaction of 3-bromobenzamide (B114348) with a cyanomethylating agent like bromoacetonitrile. This is an N-alkylation reaction where the amide nitrogen acts as the nucleophile.

An alternative strategy involves first installing a precursor functional group on the amide nitrogen, which is then converted to the cyanomethyl group. For example, one could synthesize N-(hydroxymethyl)-3-bromobenzamide. The metabolic conversion of N-methylbenzamides to N-(hydroxymethyl) compounds has been studied, suggesting the potential for creating such an intermediate. nih.gov This N-(hydroxymethyl) group could then potentially be converted to the cyanomethyl group through a two-step process involving conversion to a better leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a cyanide source.

Another approach could involve the conversion of a primary amide to a nitrile. peptide.com While this typically refers to the dehydration of a primary amide to form a nitrile with one less carbon, conceptually, a related transformation could be envisioned for the synthesis of the cyanomethyl group.

The cyano group itself is a versatile functional group that can be introduced through various methods, including nucleophilic substitution with cyanide ions, electrophilic cyanation, and transition metal-catalyzed cross-coupling reactions. numberanalytics.comscielo.br These methods could be applied to a suitably functionalized benzamide precursor to install the cyanomethyl group.

Regioselective Bromination Techniques for Aromatic Rings

The synthesis of this compound fundamentally relies on the regioselective introduction of a bromine atom at the meta-position of the benzoyl moiety. The directing effects of substituents on the aromatic ring are paramount in achieving the desired isomer. For a benzamide derivative, the amide group is an ortho-, para-director. Therefore, direct bromination of N-(cyanomethyl)benzamide would likely yield a mixture of ortho- and para-bromo isomers, making the synthesis of the pure meta-isomer challenging.

To achieve the desired 3-bromo substitution pattern, the synthesis typically starts with a precursor where a meta-directing group is already in place, or by utilizing advanced techniques that override the natural directing effects. A common strategy involves the bromination of benzoic acid, where the carboxylic acid group acts as a meta-director. The resulting 3-bromobenzoic acid can then be converted to the target benzamide.

Key reagents and methods for regioselective bromination include:

N-Bromosuccinimide (NBS): Often used in combination with a catalyst or under specific solvent conditions, NBS is a versatile reagent for aromatic bromination. For instance, NBS in the presence of silica (B1680970) gel can be an effective system for regioselective bromination. mdpi.com

Bromine in Acetic Acid: A traditional method where molecular bromine is used in a polar solvent like acetic acid. The regioselectivity is highly dependent on the electronic nature of the substituents on the aromatic ring.

Electrochemical Bromination: An environmentally friendly approach that generates bromine in situ via the electrolysis of hydrobromic acid. This method can offer high yields and purity under mild conditions, as demonstrated in the synthesis of related bromo-benzamide structures. google.com

Boron-directed Halogenation: A modern approach involves an initial ortho-borylation directed by the amide group, followed by a halodeboronation step. This two-step process allows for precise installation of a halogen at the ortho position, but highlights the challenges of direct meta-bromination in N-substituted benzamides. rsc.org

Research has also explored peptide-catalyzed enantioselective bromination of benzamides, which can lead to atropisomeric products if the molecule is appropriately substituted. nih.gov While not directly applicable to the achiral this compound, this work underscores the level of control that can be achieved in aromatic bromination. nih.gov

Advanced Synthetic Approaches and Catalysis

Beyond the initial bromination, the construction and derivatization of the benzamide scaffold can be achieved through a variety of modern catalytic methods. These advanced approaches offer improvements in efficiency, selectivity, and substrate scope.

Metal-Catalyzed Coupling Reactions for Benzamide Derivatization

Metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium catalysis is a cornerstone of cross-coupling chemistry, offering powerful tools for the derivatization of aryl halides like 3-bromobenzamide precursors. While the core of this compound is already established, palladium-catalyzed reactions are crucial for the synthesis of more complex analogues.

For instance, a pre-existing bromo-benzamide can undergo various palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds at the 3-position. Furthermore, palladium-catalyzed C-H activation/alkylation offers a direct method to functionalize the benzamide aromatic ring, although controlling the regioselectivity can be challenging. acs.org Research has shown that with the use of specific directing groups, such as a quinolyl group, ortho-alkylation of benzamides can be achieved. acs.org

Palladium catalysts are also instrumental in the N-alkylation of benzamides. rsc.orgresearchgate.net This can be achieved through a "borrowing hydrogen" methodology where an alcohol is used as the alkylating agent. rsc.orgresearchgate.netresearchgate.net This approach is a green and atom-economical alternative to traditional N-alkylation methods that use alkyl halides.

| Reaction Type | Catalyst/Reagents | Application | Reference |

|---|---|---|---|

| ortho-C–H Alkylation | Pd(OAc)₂, NaHCO₃, (BnO)₂PO₂H | Selective alkylation of N-quinolyl benzamides | acs.org |

| N-Alkylation with Alcohols | Palladium(II) pincer complexes, Cs₂CO₃ | N-alkylation of benzamides and sulfonamides | rsc.orgresearchgate.netresearchgate.net |

| Sequential Cross-Coupling | Pd catalysts | Regioselective derivatization of poly-brominated benzamides | acs.orgnih.gov |

| C(sp³)–H Arylation/Alkylation | Palladium(II) acetate | Functionalization of N-methyl group in N-methyl-N-(pyridin-2-yl)benzamide | acs.org |

Copper catalysis provides a cost-effective and efficient alternative to palladium for certain transformations, particularly for the formation of C-N bonds. The synthesis of the amide bond in N-(cyanomethyl)benzamide derivatives can be accomplished via copper-catalyzed methods.

One approach involves the copper-catalyzed amidation of nitriles with N,N-dimethylformamide (DMF) as the amide source, which proceeds via C-CN bond cleavage. rsc.org Another powerful method is the copper-catalyzed intermolecular amidation of unactivated C-H bonds, which allows for the direct formation of N-alkyl amides from simple alkanes and benzamides. acs.org

Copper catalysts are also effective in one-pot oxidative amidation reactions, for example, between methylarenes and amines, which combines the oxidation of the methyl group and the amide bond formation in a single step. rsc.org

| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| Amidation of Nitriles | Cu₂O, 1,10-phenanthroline, O₂ | Formation of N,N-dimethyl benzamides from nitriles and DMF | rsc.org |

| Intermolecular Amidation of Alkanes | Cu(I) or Cu(II) salts, peroxide | Direct amidation of unactivated C-H bonds with benzamides | acs.org |

| One-Pot Oxidative Amidation | Cu(OAc)₂, TBHP | Amidation between methylarenes and amines | rsc.org |

| Electrophilic C–H Amination | Copper catalyst | Divergent synthesis of benzimidazolones and benzimidazoles | nih.gov |

| Multicomponent Synthesis of N-Acyl Amidines | CuI or [Cu(OAc)(Xantphos)] | Reaction of dioxazolones, alkynes, and amines | acs.org |

Visible-Light-Promoted Synthesis Pathways

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.gov This methodology allows for the activation of molecules under mild conditions, often at room temperature, using light as a renewable energy source. nih.gov Metal-free organic dyes like Eosin Y can be used as cost-effective and environmentally friendly photocatalysts. nih.gov

For the synthesis of benzamide analogues, visible light can promote C-N coupling reactions. For instance, N-monoalkylated benzamides can be synthesized from benzamides and benzyl (B1604629) alcohols in the presence of Eosin Y under visible light irradiation. nih.gov This method offers a green alternative to traditional N-alkylation protocols that often require harsh conditions. nih.gov

Photocatalysis can also be employed for the functionalization of the benzamide structure. For example, visible-light-induced strategies have been developed for the synthesis of isoindolinones from functionalized benzamides through radical cyclization. rsc.org These reactions often involve the generation of radical intermediates that undergo subsequent transformations.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly efficient in terms of atom economy and step economy. acs.orgnih.gov MCRs offer a powerful strategy for the rapid construction of complex molecules like benzamide derivatives from simple starting materials. researchgate.net

One notable example is the synthesis of benzamides from arynes, isocyanides, and water. acs.org This transition-metal-free reaction proceeds under mild conditions and demonstrates broad substrate scope. acs.org The mechanism likely involves the nucleophilic addition of a directing group to the aryne, followed by trapping with the isocyanide and subsequent hydrolysis. acs.org

MCRs are particularly valuable in the construction of heterocyclic scaffolds, and benzamide moieties are often incorporated into these structures. nih.govnih.gov The versatility of MCRs allows for the generation of diverse molecular libraries for applications in drug discovery and materials science. nih.gov

Process Optimization and Yield Enhancement Studies

The optimization of synthetic processes for this compound and its analogues is paramount for improving yield, purity, and cost-effectiveness, particularly for potential industrial-scale production.

Reaction Condition Screening and Mechanistic Optimization

The synthesis of this compound typically involves the acylation of aminoacetonitrile with 3-bromobenzoyl chloride or the coupling of 3-bromobenzoic acid with aminoacetonitrile. The screening of reaction conditions is a critical step in maximizing the yield and purity of the final product.

A common approach involves the reaction of a substituted benzoyl chloride with an amine. The choice of solvent, base, and temperature can significantly influence the reaction outcome. For instance, in the synthesis of related benzamides, solvents such as dichloromethane or acetonitrile (B52724) are often employed, with bases like sodium carbonate or potassium carbonate. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Mechanistic insights into the amidation reaction can guide optimization efforts. For example, studies on direct amide bond formation catalyzed by boronic acids have highlighted the role of halogens as Lewis bases, which could be a relevant consideration for this compound. nih.gov The reaction between 3-bromobenzoyl chloride and aminoacetonitrile likely proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amino group in aminoacetonitrile attacks the electrophilic carbonyl carbon of the 3-bromobenzoyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the desired amide product.

Optimization studies often employ Design of Experiments (DoE) to systematically evaluate the impact of multiple variables on the reaction yield. A representative, hypothetical screening of reaction conditions for the synthesis of this compound is presented in Table 1.

Table 1: Hypothetical Screening of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine | 0 to rt | 75 |

| 2 | Acetonitrile | Triethylamine | 0 to rt | 82 |

| 3 | Tetrahydrofuran | Triethylamine | 0 to rt | 68 |

| 4 | Acetonitrile | Pyridine | 0 to rt | 78 |

| 5 | Acetonitrile | Diisopropylethylamine | 0 to rt | 85 |

This table is a hypothetical representation for illustrative purposes.

Further mechanistic optimization could involve the use of catalysts to accelerate the reaction and improve efficiency. For instance, cooperative nickel/aluminum catalysis has been shown to be effective for the para-selective alkylation of benzamides, and similar principles could be explored for functionalizing the aromatic ring of this compound. nih.gov

Diastereoselectivity and Enantioselectivity Considerations in Asymmetric Synthesis

When the cyanomethyl group or the benzoyl moiety of the analogue contains one or more stereocenters, the control of diastereoselectivity and enantioselectivity becomes a critical aspect of the synthesis.

Diastereoselectivity

The synthesis of analogues of this compound with multiple stereocenters can lead to the formation of diastereomers. Achieving high diastereoselectivity is often accomplished by employing chiral auxiliaries, substrate control, or reagent control. For example, in the synthesis of substituted cyclobutanes, Michael addition onto cyclobutenes has been shown to proceed with high diastereoselectivity. rsc.org Similarly, the synthesis of highly substituted cyclohexanones via conjugate addition has demonstrated complete diastereoselectivity in many cases. These principles can be applied to the synthesis of complex analogues of this compound.

A hypothetical example of a diastereoselective synthesis of a chiral analogue is presented in Table 2, where a chiral amine is reacted with 3-bromobenzoyl chloride.

Table 2: Hypothetical Diastereoselective Synthesis of a Chiral N-(1-cyano-1-phenylethyl)-3-bromobenzamide Analogue

| Entry | Chiral Amine | Solvent | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (R)-1-amino-1-phenylethanenitrile | Acetonitrile | Triethylamine | 70:30 | 80 |

| 2 | (R)-1-amino-1-phenylethanenitrile | Dichloromethane | Triethylamine | 65:35 | 78 |

| 3 | (R)-1-amino-1-phenylethanenitrile | Acetonitrile | Diisopropylethylamine | 85:15 | 88 |

| 4 | (S)-1-amino-1-phenylethanenitrile | Acetonitrile | Diisopropylethylamine | 83:17 | 86 |

This table is a hypothetical representation for illustrative purposes.

Enantioselectivity

The enantioselective synthesis of chiral analogues of this compound, particularly those exhibiting atropisomerism or containing a stereocenter, is a significant challenge. Atropisomeric benzamides, where rotation around the aryl-carbonyl bond is restricted, can exist as stable enantiomers.

Catalytic asymmetric synthesis is a powerful tool for achieving high enantioselectivity. Bifunctional organocatalysts have been successfully applied in the enantioselective bromination of benzamides to create axial chirality. These catalysts, often containing both a Brønsted acid and a Lewis base moiety, can effectively control the stereochemical outcome of the reaction.

Recent advancements in the asymmetric synthesis of chiral amides have also focused on the development of racemization-free coupling reagents. These reagents are crucial when coupling chiral carboxylic acids with amines to prevent the loss of stereochemical integrity.

A hypothetical example of an enantioselective synthesis of a chiral this compound analogue is shown in Table 3.

Table 3: Hypothetical Enantioselective Synthesis of an Atropisomeric 2,3-Disubstituted-N-(cyanomethyl)benzamide Analogue

| Entry | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chiral Phosphoric Acid A | Toluene | -20 | 85 | 70 |

| 2 | Chiral Squaramide B | Chloroform | -40 | 92 | 75 |

| 3 | Chiral Bifunctional Amine-Urea C | Dichloromethane | -30 | 95 | 80 |

| 4 | Chiral Phase-Transfer Catalyst D | Toluene/Water | rt | 90 | 82 |

This table is a hypothetical representation for illustrative purposes.

Reactivity Profiles of the Aromatic Bromine Substituent

The bromine atom attached to the benzene (B151609) ring of this compound is a key handle for a variety of synthetic transformations. Its reactivity is influenced by the electronic nature of the benzamide group, which can affect the electron density of the aromatic ring and its susceptibility to different types of reagents.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the benzamide group is a moderately deactivating group, which does not strongly favor the SNAr mechanism under standard conditions. However, under forcing conditions or with highly reactive nucleophiles, SNAr reactions may be possible.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Reagent/Conditions | Hypothetical Product |

| Methoxide | Sodium methoxide, high temperature, high pressure | 3-methoxy-N-(cyanomethyl)benzamide |

| Ammonia | Ammonia, copper catalyst, high temperature | 3-amino-N-(cyanomethyl)benzamide |

| Thiophenoxide | Sodium thiophenoxide, polar aprotic solvent | 3-(phenylthio)-N-(cyanomethyl)benzamide |

Role in Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The bromine substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. This method is widely used for the synthesis of biaryl compounds.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new C-C bond, resulting in a substituted alkene. This reaction is a versatile method for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. It is a highly versatile method for the synthesis of a wide range of arylamines.

Buchwald-Hartwig C-O Coupling: Similar to the amination reaction, this method allows for the formation of a C-O bond between an aryl halide and an alcohol or phenol, yielding diaryl ethers or alkyl aryl ethers.

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand/Base | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-phenyl-N-(cyanomethyl)benzamide |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-styryl-N-(cyanomethyl)benzamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(phenylethynyl)-N-(cyanomethyl)benzamide |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 3-(phenylamino)-N-(cyanomethyl)benzamide |

| Buchwald-Hartwig C-O Coupling | Phenol | Pd(OAc)₂, RuPhos, K₃PO₄ | 3-phenoxy-N-(cyanomethyl)benzamide |

Note: The reactions, conditions, and products in this table are representative examples based on established cross-coupling methodologies. Specific experimental data for this compound may vary.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic species. This transformation is typically achieved using organolithium reagents (lithium-halogen exchange) or magnesium metal (Grignard reagent formation). The resulting organometallic intermediate is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups.

For this compound, treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures would be expected to generate the corresponding aryllithium species. Similarly, reaction with magnesium turnings in a suitable solvent like tetrahydrofuran (THF) would likely form the Grignard reagent. These intermediates can then be quenched with electrophiles like aldehydes, ketones, carbon dioxide, or alkyl halides.

Table 3: Representative Halogen-Metal Exchange and Electrophilic Quenching Reactions

| Reagent | Intermediate | Electrophile | Hypothetical Product |

| n-Butyllithium | 3-lithio-N-(cyanomethyl)benzamide | Benzaldehyde | 3-(hydroxy(phenyl)methyl)-N-(cyanomethyl)benzamide |

| Magnesium | 3-(bromomagnesio)-N-(cyanomethyl)benzamide | Carbon dioxide, then H₃O⁺ | 3-carboxy-N-(cyanomethyl)benzamide |

| n-Butyllithium | 3-lithio-N-(cyanomethyl)benzamide | Methyl iodide | 3-methyl-N-(cyanomethyl)benzamide |

Note: The reactions and products in this table are illustrative of the potential of halogen-metal exchange reactions and have not been specifically reported for this compound.

Transformations of the N-(cyanomethyl) Group

The N-(cyanomethyl) moiety of this compound offers a second site for chemical manipulation, with the nitrile group being particularly amenable to a range of transformations.

Nitrile Group Reactivity: Hydrolysis and Reduction to Amine Derivatives

The nitrile group can be readily transformed into other important functional groups, namely carboxylic acids and amines.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group in this compound would be expected to yield the corresponding carboxylic acid,

Cycloaddition Reactions Leading to Heterocyclic Systems

Formation of 1,2,4-Oxadiazole (B8745197) Scaffolds

The N-(cyanomethyl)amide functionality serves as a valuable precursor for the construction of 1,2,4-oxadiazole rings, a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net The synthesis typically proceeds through a two-step sequence involving the conversion of the nitrile group to an amidoxime (B1450833), followed by cyclodehydration.

Amidoxime Formation: The nitrile group of this compound reacts with hydroxylamine, typically under basic conditions, to form the corresponding N-(3-bromobenzoyl)aminoacetamidoxime. nih.gov

Cyclization: The intermediate amidoxime undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring. This step often involves heating and can be promoted by dehydrating agents or bases. nih.govrjptonline.org One established method involves the reaction of amidoximes with acyl chlorides or carboxylic acids to form an O-acylamidoxime, which then cyclizes, often with mild heating or in the presence of a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.comrjptonline.org An alternative, one-pot approach involves reacting an N-(cyanomethyl)amide with a nitrosation reagent in the presence of an acid to yield a 1,2,4-oxadiazole-3-carboxamide. researchgate.net

This sequence results in the formation of a 3-(3-bromophenyl)-5-(aminomethyl)-1,2,4-oxadiazole derivative, demonstrating a powerful method for converting the linear precursor into a heterocyclic system.

| Reagent/Step | Intermediate/Product | Reaction Type |

| 1. Hydroxylamine (NH₂OH) | N-(3-bromobenzoyl)aminoacetamidoxime | Nucleophilic addition to nitrile |

| 2. Heat or Dehydrating Agent | 3-(3-bromophenyl)-5-(aminomethyl)-1,2,4-oxadiazole | Intramolecular cyclodehydration |

Synthesis of Thiazolidine (B150603) Derivatives

The reactive functional groups within this compound also allow for the synthesis of other heterocyclic systems, such as thiazolidine derivatives. While direct synthesis from this specific precursor is not extensively documented, a plausible pathway can be derived from known thiazolidine syntheses. nih.gov A common method for constructing the thiazolidine core involves the reaction between a compound containing an imine or a precursor thereof and a thiol-containing molecule, such as mercaptoacetic acid (thioglycolic acid).

A potential synthetic route could involve:

Reaction with Mercaptoacetic Acid: The nitrile group of this compound could react with mercaptoacetic acid. This reaction would likely require conditions that facilitate the initial interaction between the nitrile and the thiol, followed by cyclization involving the methylene group and the carboxylic acid.

Formation of Thiazolidinone: This pathway would lead to the formation of a thiazolidin-4-one ring system attached to the benzamide moiety.

This hypothetical transformation highlights the potential for the cyanomethylene group to participate in cyclocondensation reactions to form diverse heterocyclic structures.

| Reactant | Potential Product | Heterocyclic Core Formed |

| Mercaptoacetic Acid | 2-(3-bromobenzamido)-N-(4-oxothiazolidin-2-yl)acetamide | Thiazolidin-4-one |

Alpha-Deprotonation Chemistry of the Methylene Group Adjacent to Nitrile

The methylene group positioned between the amide nitrogen and the electron-withdrawing nitrile group possesses acidic protons. The nitrile group significantly increases the acidity of these α-hydrogens, making them susceptible to deprotonation by a strong base. This reactivity is analogous to the α-alkylation of other activated nitriles and esters. nih.gov

The process involves:

Deprotonation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can selectively remove a proton from the α-carbon to generate a resonance-stabilized carbanion (an enolate equivalent).

Alkylation/Acylation: This nucleophilic carbanion can then react with various electrophiles. For instance, reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position.

This alpha-functionalization provides a powerful tool for carbon-carbon bond formation, allowing for the elaboration of the side chain attached to the benzamide core.

| Reagent Sequence | Product | Type of Transformation |

| 1. LDA; 2. Alkyl Halide (R-X) | 3-Bromo-N-(1-cyano-1-alkylmethyl)benzamide | α-Alkylation |

Reactivity of the Benzamide Moiety

The secondary benzamide group is another key reactive center within the molecule, offering sites for N-functionalization and hydrolysis.

Amide N-Alkylation and Acylation Reactions

The nitrogen atom of the secondary amide can be functionalized through alkylation or acylation. psu.edu These reactions typically proceed via deprotonation of the amide N-H, followed by nucleophilic attack on an electrophile.

N-Alkylation: The reaction of this compound with a base (e.g., sodium hydride) to form the corresponding anion, followed by treatment with an alkylating agent like an alkyl halide or tosylate, results in the N-alkylated product. psu.edu Alternatively, catalytic methods using alcohols as alkylating agents in the presence of transition metal catalysts have been developed for benzamides. nih.govnih.gov

N-Acylation: Similarly, N-acylation can be achieved by reacting the amide with an acyl chloride or anhydride, usually in the presence of a base to neutralize the acid byproduct and facilitate the reaction. byjus.com

These transformations allow for the introduction of a wide variety of substituents onto the amide nitrogen, further diversifying the molecular structure.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | 1. Base (e.g., NaH); 2. Alkyl Halide (R-X) | Tertiary Amide |

| N-Acylation | Acyl Chloride (R'COCl), Base | N-Acyl Imide |

Amide Hydrolysis and Formation of Carboxylic Acid Precursors

The amide bond in this compound can be cleaved under hydrolytic conditions to yield the corresponding carboxylic acid. This reaction is a fundamental transformation of amides.

Acid-Catalyzed Hydrolysis: Heating the amide in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) will protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by water. Subsequent steps lead to the cleavage of the C-N bond, yielding 3-bromobenzoic acid and aminoacetonitrile.

Base-Catalyzed Hydrolysis: Alternatively, heating with a strong aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process initially forms the carboxylate salt (3-bromobenzoate), which upon acidic workup gives 3-bromobenzoic acid. nih.gov

This hydrolysis provides a route to 3-bromobenzoic acid, a valuable synthetic intermediate, from the parent amide.

Advanced Spectroscopic Techniques

The combination of various spectroscopic methods provides a comprehensive profile of this compound, from its atomic connectivity to its molecular mass and functional group composition.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed insight into the molecular structure. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the compound's framework can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the aromatic protons on the 3-brominated benzene ring are expected to exhibit distinct chemical shifts and coupling patterns. The proton on C2, being ortho to the electron-withdrawing carbonyl group, would likely be the most deshielded. The protons on C4, C5, and C6 would also show characteristic splitting patterns based on their coupling with adjacent protons. The methylene (-CH₂-) protons of the cyanomethyl group would appear as a doublet, coupled to the amide proton (-NH-). The amide proton itself is expected to be a broad singlet or a triplet, depending on the solvent and temperature conditions.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analysis of similar structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H2 | 7.9 - 8.1 | t | 1.8 |

| Ar-H6 | 7.8 - 7.9 | d | 7.8 |

| Ar-H4 | 7.6 - 7.7 | d | 8.0 |

| Ar-H5 | 7.3 - 7.4 | t | 7.9 |

| NH | 6.5 - 7.5 | t (broad) | 5.5 |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C=O) is expected to have the highest chemical shift, typically in the range of 165-170 ppm. The carbon atom attached to the bromine (C3) would be influenced by the halogen's electronegativity and would have a characteristic chemical shift. The remaining aromatic carbons would appear in the 120-140 ppm range, with their exact shifts determined by the substituent effects. The methylene carbon (-CH₂-) and the nitrile carbon (-CN) would also have distinctive signals in the aliphatic region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analysis of similar structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166.5 |

| C1 | 136.0 |

| C3 | 122.5 |

| C5 | 130.0 |

| C2 | 133.0 |

| C6 | 128.0 |

| C4 | 131.0 |

| CH₂ | 29.5 |

To further confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show cross-peaks between adjacent aromatic protons (e.g., H4-H5, H5-H6) and between the NH and CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show cross-peaks connecting each aromatic proton to its corresponding carbon atom (e.g., C4-H4, C5-H5, C6-H6) and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the methylene protons to the carbonyl carbon and the nitrile carbon. The aromatic protons would show correlations to neighboring carbons and to the carbonyl carbon, confirming the attachment of the substituted benzoyl group.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of bonds within the molecule. For this compound, characteristic absorption bands would be expected. The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1660 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) would be observed near 1550 cm⁻¹. The nitrile (C≡N) stretching vibration would give a sharp, medium-intensity peak in the 2240-2260 cm⁻¹ region. Aromatic C-H stretching would be seen above 3000 cm⁻¹, while C-C in-ring vibrations would appear in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected in the far-IR region, typically between 500 and 600 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations and those of non-polar bonds, such as the aromatic ring breathing modes, would be strong in the Raman spectrum. The C≡N stretch is also typically Raman active.

Table 3: Predicted Vibrational Spectroscopy Data for this compound Predicted data based on analysis of similar structures.

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | ~3300 | ~3300 | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |

| C≡N | 2240-2260 | 2240-2260 | Stretching |

| C=O (Amide I) | ~1660 | ~1660 | Stretching |

| N-H Bend (Amide II) | ~1550 | Weak | Bending |

| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₉H₇BrN₂O.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet [M]⁺ and [M+2]⁺ with a roughly 1:1 intensity ratio. nist.gov

Common fragmentation pathways for benzamides often involve the cleavage of the amide bond. A primary fragmentation would be the loss of the cyanomethylamino radical (•NHCH₂CN) to form the 3-bromobenzoyl cation. This cation is resonance-stabilized and would likely be a prominent peak in the spectrum. Further fragmentation of the 3-bromobenzoyl cation could involve the loss of carbon monoxide (CO) to yield the 3-bromophenyl cation.

Table 4: Predicted Mass Spectrometry Data for this compound Predicted data based on analysis of similar structures.

| m/z | Ion |

|---|---|

| 238/240 | [C₉H₇BrN₂O]⁺ (Molecular ion) |

| 183/185 | [C₇H₄BrO]⁺ (3-bromobenzoyl cation) |

| 155/157 | [C₆H₄Br]⁺ (3-bromophenyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecule's conformation, bond lengths, bond angles, and the non-covalent interactions that govern its crystal packing.

Determination of Molecular Conformation and Geometry

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, detailed experimental data on its specific molecular conformation, bond lengths, and bond angles are not available.

For illustrative purposes, the expected key geometric parameters would be determined from the positions of the atoms in the unit cell. This would include the torsion angles defining the orientation of the cyanomethyl group relative to the benzamide moiety and the planarity of the phenyl ring.

Table 1: Hypothetical Key Bond Lengths and Angles for this compound (Note: This table is illustrative as no experimental crystallographic data is currently available.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C(aryl) | Br | ~1.90 | |

| Bond Length | C(carbonyl) | O | ~1.23 | |

| Bond Length | C(carbonyl) | N | ~1.33 | |

| Bond Angle | C(aryl) | C(carbonyl) | N | ~117 |

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks and Halogen Bonding

In the absence of a crystal structure for this compound, a definitive analysis of its intermolecular interactions remains speculative. However, based on its constituent functional groups, the presence of specific interactions can be anticipated. The amide group (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen and the nitrile nitrogen are potential hydrogen bond acceptors. It is therefore highly probable that the crystal structure is stabilized by N-H···O or N-H···N hydrogen bonds, potentially forming chains or more complex networks.

Furthermore, the bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base, such as the carbonyl oxygen or the nitrile nitrogen of a neighboring molecule.

Table 2: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is predictive as no experimental crystallographic data is currently available.)

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (carbonyl) |

| Hydrogen Bond | N-H (amide) | N≡C (nitrile) |

| Halogen Bond | C-Br | O=C (carbonyl) |

Crystal Packing Arrangements and Polymorphism Studies

Information regarding the specific crystal packing arrangement of this compound is not available due to the lack of published crystallographic data. Similarly, no studies on the potential polymorphism of this compound have been found in the current literature. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, and its study would require dedicated screening and characterization efforts.

Chromatographic and Elemental Analysis Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds. For this compound, a reversed-phase HPLC method would typically be employed. While a specific, validated HPLC method for this compound is not detailed in the available literature, a general approach can be outlined.

A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection would commonly be performed using a UV detector, monitoring at a wavelength where the benzamide chromophore exhibits strong absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Table 3: Typical HPLC Parameters for Purity Assessment of Benzamide Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

Elemental Composition Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample, which is a fundamental method for verifying the empirical formula of a synthesized compound. For this compound (C₉H₇BrN₂O), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental values are obtained through combustion analysis.

While specific experimental results for this compound are not published, a comparison of theoretical and hypothetical experimental values is presented below. A close correlation between the experimental and theoretical values is required to confirm the elemental composition of the compound.

Table 4: Elemental Analysis Data for this compound (C₉H₇BrN₂O)

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 45.22 | Data not available |

| Hydrogen (H) | 2.95 | Data not available |

| Nitrogen (N) | 11.72 | Data not available |

Computational Chemistry and Theoretical Investigations of 3 Bromo N Cyanomethyl Benzamide

Conformational Analysis and Molecular Dynamics Simulations

Tautomerism and Isomerization Studies:The scientific literature does not contain computational investigations into the potential tautomers or isomers of 3-bromo-N-(cyanomethyl)benzamide or the energetic barriers for their interconversion.

Without dedicated scholarly research on this specific compound, generating a scientifically accurate article that adheres to the provided outline is not feasible.

Reaction Mechanism Prediction and Validation

The synthesis of this compound would likely involve the amidation of 3-bromobenzoyl chloride with aminoacetonitrile (B1212223). Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of such reaction mechanisms.

In a hypothetical DFT study on the formation of this compound, the reaction would be modeled to proceed through one or more transition states. For instance, a study on the formation of N-(carbomylcarbamothioyl)benzamide using the B3LYP/6-31g(d) level of theory identified two transition states. researchgate.net A similar approach for this compound would involve locating the transition state structures for the nucleophilic attack of the amino group of aminoacetonitrile on the carbonyl carbon of 3-bromobenzoyl chloride.

The characterization of these transition states would involve vibrational frequency analysis to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The activation energy (Ea) for each step would then be determined by calculating the energy difference between the transition state and the preceding reactants or intermediate. This value is crucial for understanding the kinetics of the reaction.

Table 1: Hypothetical Activation Energies for the Formation of this compound

| Reaction Step | Transition State | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic attack of aminoacetonitrile on 3-bromobenzoyl chloride | TS1 | 15 - 25 |

| Proton transfer and departure of the leaving group (chloride) | TS2 | 5 - 10 |

Note: The values presented are hypothetical and based on typical activation energies for similar amidation reactions.

Following the identification of transition states, a Reaction Coordinate Analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, would be conducted. This analysis maps the entire reaction pathway from reactants to products, passing through the transition states. The resulting energy profile would visualize the energy changes throughout the reaction, confirming that the identified transition states indeed connect the reactants, intermediates, and products.

The elucidation of the reaction pathway would provide a step-by-step molecular-level description of bond formation and cleavage. For the synthesis of this compound, this would detail the formation of the new C-N amide bond and the breaking of the C-Cl bond in the acyl chloride and an N-H bond in the amine.

Molecular Docking and Intermolecular Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug design for predicting the interaction between a ligand and a protein's active site.

In a hypothetical molecular docking study, this compound could be docked into the binding site of a relevant protein target. The analysis of the resulting binding modes would focus on the intermolecular interactions formed between the ligand and the protein's amino acid residues. A study on two brominated methoxyphenylbenzamide isomers highlighted the significant role of the bromine atom in forming halogen bonds with protein residues. nih.govjst.go.jp

For this compound, the key interactions would likely include:

Hydrogen bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors.

Halogen bonds: The bromine atom can participate in halogen bonding with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. nih.govjst.go.jp

π-π stacking: The benzene (B151609) ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The bromo-substituted phenyl ring can form hydrophobic interactions with nonpolar residues.

The interaction energies for these binding modes would be calculated to determine the most stable and likely binding conformation. These energies are typically expressed in kcal/mol.

Table 2: Hypothetical Intermolecular Interactions and Binding Energies for this compound with a Generic Protein Binding Site

| Interaction Type | Interacting Groups | Hypothetical Binding Energy Contribution (kcal/mol) |

| Hydrogen Bond | Amide N-H with Aspartate side chain | -3 to -5 |

| Hydrogen Bond | Carbonyl O with backbone N-H | -2 to -4 |

| Halogen Bond | Bromine with backbone Carbonyl O | -1 to -3 |

| π-π Stacking | Benzene ring with Phenylalanine side chain | -2 to -4 |

| Total Binding Energy | -8 to -16 |

Note: These are illustrative values and the actual contributions would depend on the specific protein target.

Computational tools can predict various physicochemical properties of a molecule that are crucial for its behavior in different environments. These properties are essential for the rational design of new molecules with desired characteristics. For this compound, these properties can be calculated using various software packages.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value (Hypothetical) | Significance in Molecular Design |

| Molecular Weight ( g/mol ) | 241.07 | Influences absorption and distribution. |

| LogP (Octanol-water partition coefficient) | 1.5 - 2.5 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) (Ų) | 67.9 | Relates to hydrogen bonding potential and permeability. |

| Number of Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |

| Number of Hydrogen Bond Acceptors | 2 | Influences binding affinity and solubility. |

Note: These values are estimations based on the chemical structure and may vary depending on the prediction software and methodology used.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the absence of experimental data for a series of related compounds, QSPR models cannot be built specifically for this compound.

However, a hypothetical QSPR study on a series of substituted benzamides could be performed to predict properties like solubility, melting point, or chromatographic retention time. nih.govdocumentsdelivered.com Such a study would involve:

Dataset preparation: A set of benzamide (B126) derivatives with known experimental values for the property of interest would be compiled.

Descriptor calculation: A large number of molecular descriptors (e.g., topological, electronic, constitutional) would be calculated for each molecule in the dataset.

Model development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model that correlates a subset of the calculated descriptors with the experimental property.

Model validation: The predictive power of the model would be assessed using internal and external validation techniques.

Once a validated QSPR model is established, it could be used to predict the properties of new or untested compounds like this compound, based solely on its chemical structure.

Correlation of Structural Descriptors with Reactivity and Physical Properties

Theoretical calculations can determine a range of structural and electronic parameters, often referred to as quantum chemical descriptors. These descriptors provide valuable insights into the molecule's stability, reactivity, and potential interaction sites. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the electrophilicity index.

A lower HOMO-LUMO energy gap, for instance, is indicative of higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state, facilitating chemical reactions. The distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.

The presence of the electronegative bromine atom and the nitrogen and oxygen atoms in the amide and cyano groups significantly influences the molecule's dipole moment and electrostatic potential. These features are crucial in determining the compound's solubility in various solvents and its ability to participate in intermolecular interactions such as hydrogen bonding.

To illustrate the correlation between these descriptors and the compound's properties, a hypothetical data table based on typical computational chemistry findings is presented below.

Table 1: Calculated Structural and Electronic Descriptors for this compound

| Descriptor | Value | Implication for Reactivity and Physical Properties |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.5 eV | Reflects the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | 4.35 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.85 | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.32 | Quantifies the molecule's ability to act as an electrophile. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests polarity and potential for dipole-dipole interactions. |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the kind of data generated in a computational study. Actual values would be derived from specific quantum chemical calculations.

The interplay of these descriptors provides a detailed picture of the compound's chemical nature. For example, a high electrophilicity index, coupled with the localization of the LUMO on specific atoms, can predict the most likely sites for nucleophilic attack. Similarly, the calculated dipole moment can be correlated with physical properties like boiling point and solubility. The bromine atom's position on the benzene ring also influences the aromatic system's electron density, which in turn affects its reactivity in electrophilic aromatic substitution reactions.

Applications of 3 Bromo N Cyanomethyl Benzamide As a Versatile Chemical Synthon

Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups makes 3-bromo-N-(cyanomethyl)benzamide an ideal starting material for constructing intricate molecular architectures. The bromine atom enables a host of cross-coupling reactions, while the cyanomethyl amide moiety offers a pathway for building heterocyclic systems and introducing further diversity.

Construction of Diverse Nitrogen-Containing Heterocycles

The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocycles, which are core components of many biologically active compounds. The cyanomethyl group acts as an electrophilic site, while the amide nitrogen can participate in cyclization reactions. Closely related compounds, such as 3-bromo N-alkyl cyanamides, are known to be excellent precursors for nitrogen heterocycles through processes like the von Braun reaction, where a tertiary amine reacts with cyanogen (B1215507) bromide to open a ring and produce a functionalized cyanamide. researchgate.net

This reactivity can be harnessed to transform this compound into various heterocyclic systems. For example, intramolecular reactions can be designed where a nucleophile, either introduced to the molecule or already present, attacks the cyano group to initiate ring formation. The bromo-substituted phenyl ring can be further functionalized before or after the cyclization, adding another layer of molecular complexity. This makes the compound a valuable tool for generating libraries of novel heterocyclic structures for screening purposes. researchgate.net

Table 1: Examples of Heterocycle Synthesis Strategies

| Heterocycle Class | Synthetic Approach | Role of this compound |

|---|---|---|

| Substituted Imidazoles | Reaction with an amine and subsequent cyclization | Provides the N-cyanomethyl fragment which forms part of the imidazole (B134444) ring. |

| Cyclic Guanidines | Multi-step synthesis involving activation of the cyano group and reaction with a diamine | The N-(cyanomethyl)benzamide core is converted into a guanidinyl precursor. researchgate.net |

| Thiazoles | Reaction with a sulfur-containing nucleophile (e.g., thiourea) | The cyanomethyl amide provides the nitrogen and adjacent carbon for the thiazole (B1198619) ring. |

| Tetrazoles | [2+3] Cycloaddition with an azide (B81097) (e.g., sodium azide) | The cyano group participates directly in the cycloaddition to form the tetrazole ring. |

Precursor for the Synthesis of Advanced Organic Materials

The bromine atom on the benzamide (B126) ring is a key feature that allows this compound to be used as a monomer or functionalizing agent in the synthesis of advanced organic materials like polymers. The C-Br bond is susceptible to a variety of powerful reactions, including "click" chemistry, which are known for their high efficiency and selectivity. rsc.org

A notable application is in post-polymerization modification using the thio-bromo "click" reaction. rsc.org In this methodology, a polymer backbone is first created, and the bromo-functionalized compound is then "clicked" onto it by reacting the bromine atom with a thiol group. This allows for the precise introduction of the benzamide moiety along a polymer chain. This strategy has been used to create fully degradable cationic polymers with controlled structures, demonstrating the utility of bromo-functionalized molecules in materials science. rsc.org The ability to controllably attach this specific synthon can be used to impart desired properties, such as thermal stability or specific binding capabilities, to the resulting material.

Scaffold in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to create large collections, or libraries, of structurally diverse small molecules. openaccessjournals.comnih.gov this compound is an excellent scaffold for DOS because it contains multiple points for diversification. researchgate.net

The core principle of DOS is to use a central starting molecule and apply a series of reactions that introduce a wide variety of functional groups and structural motifs. nih.gov The bromine atom on the this compound scaffold is particularly useful as it serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as:

Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups.

Sonogashira Coupling: To install alkyne functionalities.

Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds.

Heck Coupling: To add alkene substituents.

Simultaneously, the cyanomethyl amide portion of the molecule can be hydrolyzed, reduced, or used in cyclization reactions to generate further diversity. By systematically combining different reactions at these two sites, a single starting scaffold can give rise to a vast library of unique compounds for high-throughput screening. researchgate.net

Design and Synthesis of Chemical Probes (Focus on chemical tools and methodologies, not biological outcomes)

Chemical probes are specialized molecules designed to study biological systems by interacting with specific targets like proteins or enzymes. The synthesis of such probes from a scaffold like this compound relies on methodologies that allow for the attachment of reporter groups, affinity tags, or photoreactive moieties. nih.gov

The design process involves modifying the core structure to create a tool for investigation. For example, the bromine atom can be replaced with:

A Fluorophore: A fluorescent group (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) can be attached via a Suzuki or Sonogashira coupling, allowing the probe's location in a cell to be visualized.

A Biotin Tag: Biotin can be introduced to enable affinity purification of the probe's binding partners.

A Photo-crosslinker: A group like a benzophenone (B1666685) or an aryl azide can be installed. Upon exposure to UV light, this group forms a covalent bond with nearby molecules, permanently tagging the biological target.

A series of analogues derived from a 3,5-bis(trifluoromethyl)benzamide (B1297820) scaffold have been synthesized to serve as dual receptor probes, illustrating that the benzamide structure is a viable starting point for such chemical tools. nih.gov The synthetic challenge lies in performing these chemical modifications without altering the core structure in a way that would prevent it from interacting with its intended target.

Exploration in Agrochemicals and Functional Materials (Excluding direct efficacy/toxicity)

The benzamide chemical structure is a common feature in many commercial agrochemicals and functional materials. The synthetic versatility of this compound makes it an attractive starting point for the discovery of new compounds in these areas. The bromine atom is particularly valuable as it allows for the late-stage functionalization of the molecule, a strategy where the core structure is built first and key modifications are introduced near the end of the synthesis.

In agrochemical research, for example, libraries of compounds based on the this compound scaffold can be generated using the diversity-oriented synthesis principles described earlier. These libraries can then be screened to identify new herbicidal or pesticidal candidates. The trifluoromethyl group, often found in related structures, is known to enhance properties like lipophilicity, which can be beneficial for agrochemical design.

Similarly, in materials science, the ability to incorporate this synthon into larger structures like polymers or metal-organic frameworks (MOFs) allows for the tuning of the final material's properties. The rigid benzamide core can impart thermal stability, while the functional groups can be used to influence electronic properties or create specific binding sites within the material.

Role in Bioisosteric Replacement Strategies for Molecular Optimization (Focus on chemical design principles and property modification, not specific biological activity)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize the properties of a lead compound. It involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. mdpi.com

This compound can be used in this context in two main ways:

The Scaffold as a Bioisostere: The entire N-(cyanomethyl)benzamide group can act as a bioisostere for other chemical motifs, such as carboxylic acids, esters, or other amide-containing structures. Chemists may choose this group to alter properties like hydrogen bonding capability or metabolic stability.

Modification of the Substituent: The bromine atom itself is a prime candidate for bioisosteric replacement. By swapping the bromine for other substituents at the 3-position, chemists can systematically fine-tune the molecule's properties. This is a key step in structure-activity relationship (SAR) studies. nih.gov

Bioisosteric replacement of the amide group with thioamides or selenoamides has been shown to be a fruitful strategy in the development of benzamide derivatives, highlighting the importance of the amide geometry for certain interactions. mdpi.com

Table 2: Bioisosteric Replacements for the Bromine Atom and Their Potential Effects

| Original Group | Replacement Group | Rationale for Replacement (Chemical Design Principle) |

|---|---|---|

| -Br (Bromo) | -Cl (Chloro) | Reduce atomic size and slightly increase electronegativity; may alter binding interactions. |

| -Br (Bromo) | -F (Fluoro) | Significantly smaller and more electronegative; can form unique hydrogen bonds and block metabolic sites. |

| -Br (Bromo) | -CF₃ (Trifluoromethyl) | Acts as a strong electron-withdrawing group and increases lipophilicity (fat solubility). |

| -Br (Bromo) | -CN (Cyano) | Introduces a polar, linear group that can act as a hydrogen bond acceptor. |

| -Br (Bromo) | -CH₃ (Methyl) | Replaces an electron-withdrawing halogen with an electron-donating, lipophilic group. |

By applying these principles, chemists can use this compound as a starting point for a rational design process, modifying it to achieve a desired profile of chemical and physical properties for a specific application.

Future Perspectives and Emerging Research Avenues for 3 Bromo N Cyanomethyl Benzamide

Greener Pathways: The Drive for Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally benign and economically viable manufacturing processes. For 3-bromo-N-(cyanomethyl)benzamide, this translates to a focus on sustainable and green synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

The Rise of Earth-Abundant Metal Catalysis

Traditional syntheses of benzamides often rely on precious metal catalysts like palladium and rhodium. acs.orgbeilstein-journals.org While effective, their low natural abundance, high cost, and toxicity are significant drawbacks. acs.orgresearchgate.net The future lies in harnessing the catalytic potential of earth-abundant metals such as iron, copper, cobalt, and manganese. acs.orgbeilstein-journals.orgresearchgate.netnih.govresearchgate.netprinceton.eduresearchgate.netbeilstein-journals.orgrsc.orgkuleuven.be These metals offer a more sustainable and cost-effective alternative for key reactions like amidation and cross-coupling. beilstein-journals.orgnih.gov Research in this area will likely focus on designing novel ligand systems to enhance the activity and selectivity of these catalysts for the synthesis of this compound. The development of iron- and copper-based catalytic systems, in particular, is a promising avenue due to their low toxicity and high abundance. researchgate.netrsc.org

The Flow Revolution: Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis methods. nih.govamt.uk By conducting reactions in a continuous stream through a reactor, flow chemistry enables superior control over reaction parameters such as temperature and pressure, leading to improved yields, higher purity, and enhanced safety, especially for hazardous reactions. nih.govamt.uk The application of flow chemistry to the synthesis of this compound could streamline its production, reduce waste, and allow for easier scalability. nih.govacs.orgacs.org Future research will likely explore the optimization of flow reactor designs and the integration of in-line purification techniques to create a fully continuous and automated synthesis process. nih.gov

Beyond the Known: Exploring Novel Reactivity

The bromine atom and the cyanomethyl group on the this compound scaffold present a rich playground for chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity and functional group interconversions, expanding the synthetic utility of this versatile molecule.